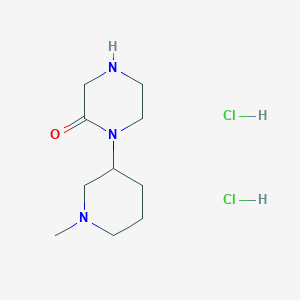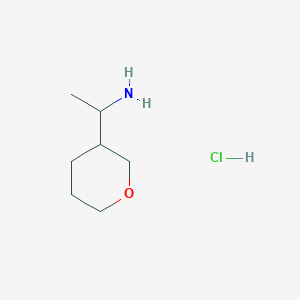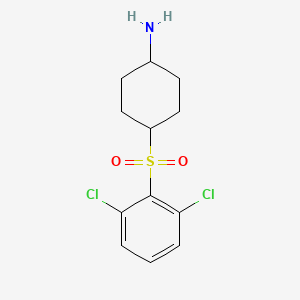![molecular formula C7H6ClN3 B1430132 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1060816-56-9](/img/structure/B1430132.png)
2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is a pyrrolo-pyrimidine compound with the CAS Number: 1060816-56-9 . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-D]pyrimidine derivatives has been reported in various studies . For instance, a series of novel compounds based on the fragments of pyrrolo[2,3-D]pyrimidine have been synthesized .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is represented by the InChI code: 1S/C7H6ClN3/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H,9,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine are not mentioned in the search results, pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is a solid at room temperature . It has a molecular weight of 167.6 .Scientific Research Applications
1. Anti-inflammatory Applications
- Summary of Application: Pyrimidines, including 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: A large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anticancer Applications
- Summary of Application: Pyrrolo[2,3-D]pyrimidine derivatives, including those containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2, have been synthesized and tested for their anticancer effects .
- Methods of Application: These compounds were synthesized using a microwave technique and then tested in vitro against seven selected human cancer cell lines .
- Results or Outcomes: Some compounds showed promising cytotoxic effects against certain cancer cell lines. For example, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively .
3. Inhibition of α-amylase Enzyme
- Summary of Application: Pyrrolo[2,3-D]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme, which could potentially be used to treat diabetes .
- Methods of Application: These compounds were synthesized and then tested for their ability to inhibit the α-amylase enzyme .
- Results or Outcomes: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
4. Tyrosine Kinase Inhibitors
- Summary of Application: Pyrrolo[2,3-D]pyrimidine compounds, including 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine, can be used in the preparation of tyrosine kinase inhibitors . These inhibitors are often used in cancer treatments as they can block signals needed for tumors to grow .
5. STAT6 Inhibitors
- Summary of Application: Pyrrolo[2,3-D]pyrimidine compounds can also be used in the preparation of signal transducers and activators of transcription 6 (STAT6) inhibitors . STAT6 is a protein that in humans is encoded by the STAT6 gene and plays a central role in exerting interleukin 4 mediated biological responses .
6. Antioxidant Applications
- Summary of Application: Pyrimidines, including 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine, have been found to exhibit a range of pharmacological effects including antioxidant activities . Their antioxidant effects are attributed to their ability to neutralize free radicals .
- Results or Outcomes: A large number of pyrimidines exhibit potent antioxidant effects .
7. Antiviral Applications
- Summary of Application: Pyrimidines, including 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine, have been found to exhibit a range of pharmacological effects including antiviral activities . Their antiviral effects are attributed to their ability to inhibit the replication of viruses .
- Results or Outcomes: A large number of pyrimidines exhibit potent antiviral effects .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAZSNWPTPEEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252565 | |
| Record name | 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
1060816-56-9 | |
| Record name | 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



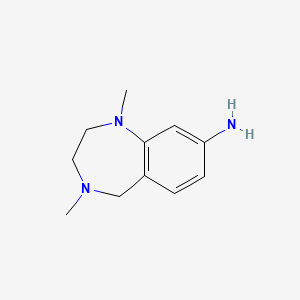
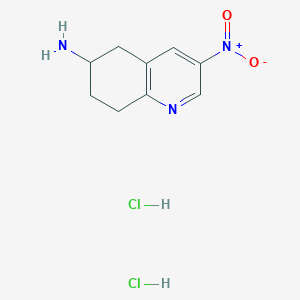
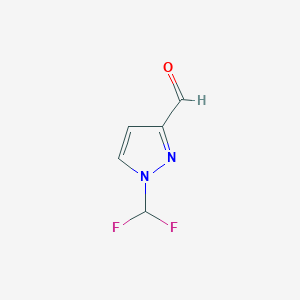

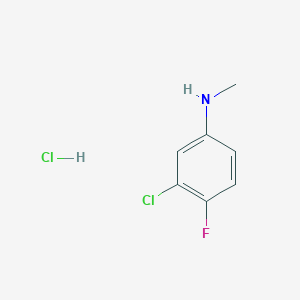
![3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430058.png)
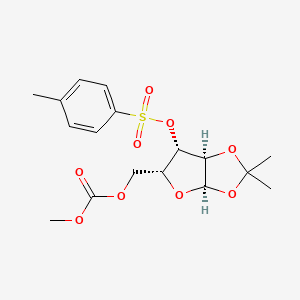
![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)
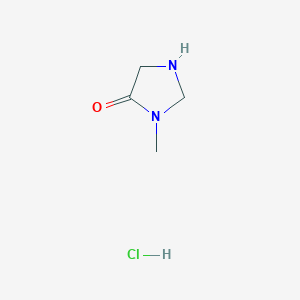
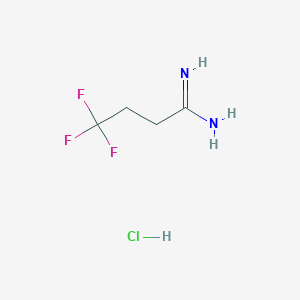
![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)
